molecular formula C13H12FN3OS B2355576 N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-6-methylpyridine-2-carboxamide CAS No. 2415542-59-3

N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-6-methylpyridine-2-carboxamide

Cat. No.: B2355576
CAS No.: 2415542-59-3
M. Wt: 277.32
InChI Key: OOUOTAJZDBZCAY-UHFFFAOYSA-N
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Description

“N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-6-methylpyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring which is a basic aromatic six-membered ring with one nitrogen atom. It also contains a thiazole ring, which is a heterocyclic compound that includes both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and thiazole rings, the cyclopropyl group, and the carboxamide group. The presence of nitrogen, sulfur, and oxygen atoms would likely result in a polar molecule with potential for hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the aromatic rings, the cyclopropyl group, and the carboxamide group in this compound would likely result in a relatively high boiling point and melting point. The compound is likely to be soluble in polar solvents due to the presence of several polar functional groups .

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. Potential areas of research could include studying its synthesis, its reactivity, its physical and chemical properties, and its biological activity .

Properties

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-6-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-7-9(14)4-5-10(15-7)12(18)17-13-16-11(6-19-13)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUOTAJZDBZCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NC2=NC(=CS2)C3CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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